6-(6-Aminohexanamido)hexanoic acid dihydrochloride
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Overview
Description
6-(6-Aminohexanamido)hexanoic acid dihydrochloride is an organic compound with the molecular formula C12H24N2O3. It is a derivative of hexanoic acid and contains an amino group, making it a versatile compound in various chemical and biological applications. This compound is typically found as a white crystalline powder and is known for its solubility in water and limited solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the amidation reaction between 6-aminohexanoic acid and hexanedioic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the amide bond. The process involves heating the reactants in the presence of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(6-Aminohexanamido)hexanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-(6-Aminohexanamido)hexanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Acts as a cross-linking agent for proteins and peptides, enhancing their stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves its ability to form stable amide bonds with other molecules. This property makes it an effective cross-linking agent, allowing it to stabilize the structure of proteins and peptides. The compound interacts with amino groups on target molecules, forming covalent bonds that enhance their stability and functionality .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analog with similar properties but lacks the additional amide group.
Hexanedioic acid: Another related compound used in polymer synthesis.
6-Azidohexanoic acid: Contains an azide group, making it useful for click chemistry applications.
Uniqueness
6-(6-Aminohexanamido)hexanoic acid dihydrochloride is unique due to its dual functional groups (amino and amide), which provide versatility in chemical reactions and applications. Its ability to form stable cross-links with proteins and peptides sets it apart from simpler analogs .
Properties
CAS No. |
1909305-93-6 |
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Molecular Formula |
C12H25ClN2O3 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17;/h1-10,13H2,(H,14,15)(H,16,17);1H |
InChI Key |
AFVDASJUVHAFKG-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN.Cl.Cl |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN.Cl |
solubility |
not available |
Origin of Product |
United States |
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